3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid” is a chemical compound with the CAS Number: 2377608-48-3 . It has a molecular weight of 342 and its IUPAC name is (3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2 . This indicates the molecular structure of the compound, which includes a boronic acid group attached to a phenyl ring, which is further connected to a spiro[4.5]decane ring system .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.58±0.1 g/cm3 and a predicted boiling point of 552.6±60.0 °C . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Synthesis of Optically Active Compounds
Optically active compounds, including spirocyclic and dioxaspiro derivatives, are synthesized from chiral precursors for applications in pheromone and drug synthesis. A study demonstrates the versatility of a bromoepoxide as a chiral building block for the preparation of optically active dioxaspiro compounds, highlighting the method's efficiency in generating target structures with desired functionality patterns (Hungerbühler et al., 1980).
Catalysis and Organic Transformations
The compound's structural motif is relevant in catalysis and organic transformations, where spirocyclic and dioxaspiro frameworks serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of triazole-containing spiro dilactones involves the conversion of bromomethyl groups to azidomethyl ones, followed by a click reaction to afford multifunctional compounds in almost quantitative yields, showcasing the utility of spirocyclic structures in creating functionally diverse molecules (Ghochikyan et al., 2016).
Materials Science
In materials science, derivatives of dioxaspiro compounds have been explored for their sorption properties, particularly in the removal of carcinogenic azo dyes and aromatic amines from aqueous solutions. A study on a Mannich base derivative of a calix[4]arene incorporating a dioxaspiro moiety demonstrates its effectiveness as a sorbent for azo dyes, with high removal efficiencies under varying pH conditions (Akceylan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
[3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHTOAHTKXGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2CCC3(CC2)OCCO3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.